Home > Products > Screening Compounds P50516 > Erlotinib-13C6 Hydrochloride
Erlotinib-13C6 Hydrochloride - 1210610-07-3

Erlotinib-13C6 Hydrochloride

Catalog Number: EVT-1479157
CAS Number: 1210610-07-3
Molecular Formula: C16[13C]6H23N3O4·HCl
Molecular Weight: 435.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erlotinib HCl 13C6 is an isotope labelled derivative of Erlotinib hydrochloride. Erlotinib hydrochloride is a receptor tyrosine kinase inhibitor, which acts on the epidermal growth factor receptor. It can used for the treatment of non-small cell lung cancer, pancreatic cancer and several other types of cancer.
Overview

Erlotinib-13C6 Hydrochloride is a stable isotope-labeled derivative of erlotinib hydrochloride, which is primarily used in the treatment of certain types of cancer, particularly non-small-cell lung cancer and advanced pancreatic cancer. This compound is classified as a small molecule and functions as an epidermal growth factor receptor tyrosine kinase inhibitor. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in pharmacokinetic studies and metabolic research.

Source and Classification

Erlotinib-13C6 Hydrochloride is derived from erlotinib hydrochloride, which was first synthesized for its therapeutic potential against cancer. The classification of this compound falls under small molecules that are approved for clinical use, with ongoing investigations into its efficacy in various therapeutic contexts. It is recognized under several identifiers including its CAS number 183321-74-6 and UNII J4T82NDH7E, and it is associated with the DrugBank identifier DB00530.

Synthesis Analysis

Methods

The synthesis of erlotinib hydrochloride typically involves a multi-step process starting from 3,4-dihydroxybenzoic acid. A modified synthesis method has been reported, which utilizes ammonium formate as a hydrogen donor in the presence of palladium/charcoal to reduce the 6-nitrobenzoic acid derivative to the corresponding amine. This method enhances safety by eliminating the need for high-pressure hydrogen gas and allows for catalyst recovery.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for erlotinib hydrochloride is C22H23N3O4C_{22}H_{23}N_{3}O_{4}, with a molecular weight of approximately 393.43 g/mol. Its structure features a quinazoline core substituted with an ethynyl group and methoxyethoxy side chains.

Data

  • IUPAC Name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
  • SMILES Notation: COCCOC1=CC2=C(C=C1OCCOC)C(NC1=CC(=CC=C1)C#C)=NC=N2
  • Nuclear Magnetic Resonance: Characterization through 1H^1H NMR and 13C^{13}C NMR confirms the structural integrity of synthesized compounds.
Chemical Reactions Analysis

Reactions

Erlotinib hydrochloride undergoes various chemical reactions during its synthesis, including:

  • Nitration: Introduction of nitro groups under controlled conditions.
  • Reduction: Conversion of nitro groups to amino groups using palladium catalysis.
  • Alkylation: Formation of ether linkages through nucleophilic substitution.

Technical Details

These reactions are typically performed under mild conditions to maximize yield and minimize by-products, ensuring high purity of the final product.

Mechanism of Action

Erlotinib functions primarily as an inhibitor of the epidermal growth factor receptor tyrosine kinase. By binding to the receptor, it prevents phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Process Data

  • Target Enzyme: Epidermal growth factor receptor (EGFR).
  • Inhibition Type: Competitive inhibition leading to reduced cell signaling.
  • Clinical Relevance: Effective in treating tumors that express high levels of EGFR.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Melting Point: Approximately 225–227 °C.

Chemical Properties

  • Solubility: Solubility is pH-dependent; it decreases with increasing pH levels.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture.

Relevant Data or Analyses

Erlotinib hydrochloride exhibits approximately 60% absorption after oral administration, with food significantly enhancing its bioavailability. Its half-life is about 36 hours, indicating prolonged action within the body.

Applications

Erlotinib-13C6 Hydrochloride has significant scientific applications, particularly in pharmacokinetics and drug metabolism studies. Its stable isotope labeling allows researchers to trace metabolic pathways and understand drug interactions more effectively. Furthermore, it aids in developing new derivatives with improved efficacy against resistant cancer cell lines.

Structural Characterization and Physicochemical Properties

Molecular Architecture of Erlotinib-[13C6] Hydrochloride

Isotopic Labeling Strategy: Position-Specific [13C6] Incorporation

Erlotinib-[13C6] Hydrochloride incorporates six stable carbon-13 isotopes exclusively at the ethynylphenyl ring of the erlotinib molecule. This position-specific labeling replaces all carbon atoms in the phenyl moiety (positions 1–6 of the cyclohexa-1,3,5-trien-1-yl ring attached to the ethynyl group). The isotopic enrichment exceeds 98% atom ¹³C, confirmed through high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This design preserves the molecular weight (435.85 g/mol) and steric configuration of the parent compound while enabling precise tracking via mass spectrometry [1] [4] [8].

Crystallographic Analysis: Hydrogen Bonding Networks and Ionic Interactions

X-ray diffraction studies reveal that the hydrochloride salt form maintains the crystalline lattice structure of unlabelled erlotinib HCl. The protonated quinazolinamine nitrogen forms an ionic bond with the chloride anion, while the secondary amine (-NH-) group participates in an intermolecular hydrogen bond with chloride (N-H···Cl distance: 2.98 Å). These interactions stabilize the crystal packing. The isotopic substitution does not alter bond lengths or angles beyond 0.01 Å resolution, confirming structural integrity [4] [5].

Comparative Structural Analysis with Unlabelled Erlotinib Hydrochloride

Comparative analysis via Fourier-transform infrared spectroscopy (FTIR) shows identical functional group signatures between labelled and unlabelled compounds. Key peaks include:

  • ≡C-H stretching at 2703 cm⁻¹
  • Secondary amine bending at 1634 cm⁻¹
  • Aromatic C-N stretching at 1450 cm⁻¹Differential scanning calorimetry (DSC) thermograms exhibit congruent melting points at 223°C, confirming identical crystalline phases. The only measurable difference is the 6 Da mass shift in mass spectrometry, critical for analytical differentiation [1] [4].

Table 1: Isotopic Distribution in Erlotinib-[13C6] Hydrochloride

Carbon PositionAtom TypeEnrichment (%)
Phenyl C-1¹³C>98
Phenyl C-2¹³C>98
Phenyl C-3¹³C>98
Phenyl C-4¹³C>98
Phenyl C-5¹³C>98
Phenyl C-6¹³C>98
Quinazoline moiety¹²C>99.9

Physicochemical Profiling

Solubility and Stability in Aqueous and Organic Matrices

Erlotinib-[13C6] Hydrochloride exhibits identical solubility profiles to the unlabelled compound:

  • High solubility: In dimethyl sulfoxide (DMSO, 5.5 mg/mL) and dimethylformamide (DMF, slight solubility upon heating)
  • Moderate solubility: In acetone (sparingly soluble)
  • Low solubility: In water (<1 mg/mL) and physiological buffersStability studies in methanol/water mixtures (1:1) show <0.2% degradation over 24 hours at 25°C, confirming robustness during analytical preparation [1] [4] [8].

pH-Dependent Dissolution Behavior

The compound displays pH-dependent solubility typical of weakly basic drugs:

  • High solubility: At pH ≤2 (0.01N HCl, >5 mg/mL due to protonation of the quinazolinamine nitrogen)
  • Precipitation: At pH >5, where >90% converts to the free base formElectrospray-based solid dispersions with polyvinylpyrrolidone (PVP) enhance dissolution by 200% at neutral pH by maintaining supersaturation through polymer-induced amorphization [3] [4].

Table 2: Solubility Profile of Erlotinib-[13C6] Hydrochloride

MatrixSolubility (mg/mL)Conditions
0.01N HCl (pH 1.2)>5.025°C, 1h
Phosphate buffer (pH 6.8)<0.125°C, 1h
DMSO5.525°C
DMFSlight (heated)60°C
AcetoneSparing25°C

Properties

CAS Number

1210610-07-3

Product Name

Erlotinib-13C6 Hydrochloride

IUPAC Name

N-(5-ethynyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride

Molecular Formula

C16[13C]6H23N3O4·HCl

Molecular Weight

435.82

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i5+1,6+1,7+1,12+1,16+1,17+1;

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl

Synonyms

N-[3-ethynyl(1,2,3,4,5,6-13C6)phenyl]-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.